Oxane-4-sulfonamide
Overview
Description
Oxane-4-sulfonamide is a chemical compound with the molecular formula C6H10NO3S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
Oxane-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antibacterial and antiviral properties.
Medicine: It is being explored as a potential drug candidate for treating various diseases, including bacterial infections and cancer.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Target of Action
Oxane-4-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of the dihydropteroate synthetase enzyme . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby preventing the enzyme from catalyzing the reaction that leads to the synthesis of folic acid . This inhibition disrupts the folic acid metabolism cycle, which is vital for bacterial DNA synthesis and cell replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthetase enzyme, this compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth and replication .
Pharmacokinetics
This property may lead to long residence times in both water and soil matrices . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound deprives bacteria of the essential components needed for DNA synthesis and protein production . This leads to a bacteriostatic effect, where bacterial growth is halted, allowing the immune system to eliminate the infection .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other organo-sulphur compounds in the environment could potentially affect the efficacy of the compound . Moreover, the widespread use of sulfonamides has led to the development of bacterial resistance mechanisms, which could also impact the compound’s effectiveness
Future Directions
The future directions of Oxane-4-sulfonamide and similar compounds involve further exploration of their synthesis and applications. Amino-oxetanes offer exciting potential as bioisosteres for benzamides, but are rarely examined due to the lack of available synthetic methods . Therefore, the development of new methodologies for their synthesis and incorporation is a promising area of future research .
Biochemical Analysis
Biochemical Properties
Oxane-4-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme dihydropteroate synthetase (DHPS), where this compound acts as a competitive inhibitor. This inhibition prevents the synthesis of dihydropteroate, a precursor in the folate synthesis pathway, thereby exhibiting its antimicrobial properties . Additionally, this compound has been observed to interact with carbonic anhydrase, leading to its potential use in treating conditions like glaucoma .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts the folate synthesis pathway, leading to inhibited cell growth and replication . In mammalian cells, this compound has been shown to affect gene expression related to metabolic processes and stress responses . Its impact on cellular metabolism includes alterations in the levels of key metabolites and enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a competitive inhibitor of dihydropteroate synthetase, this compound binds to the active site of the enzyme, preventing the binding of its natural substrate, para-aminobenzoic acid (PABA) . This inhibition leads to a decrease in folate synthesis, which is crucial for DNA synthesis and cell division. Additionally, this compound has been shown to inhibit carbonic anhydrase by binding to its active site, thereby affecting the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can lead to persistent inhibition of bacterial growth, with some bacteria developing resistance mechanisms over time . In mammalian cells, prolonged exposure to this compound can result in changes in gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to folate synthesis. It interacts with enzymes such as dihydropteroate synthetase and carbonic anhydrase, affecting their activity and leading to changes in metabolic flux . The inhibition of folate synthesis by this compound results in decreased levels of folate and its derivatives, impacting DNA synthesis and cell division .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its inhibitory effects on enzymes like dihydropteroate synthetase and carbonic anhydrase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxane-4-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, the most common method for producing sulfonamides, including this compound, involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . This method is preferred due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Oxane-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinamides or sulfenamides.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, and various substituted sulfonamides .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oxane-4-sulfonamide include:
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfinamides: Compounds with a similar structure but different oxidation states.
Sulfonimidates: Organosulfur compounds with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities. Its efficient synthesis and versatile applications make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
oxane-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNSAYUHYIAYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1058131-55-7 | |
Record name | oxane-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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